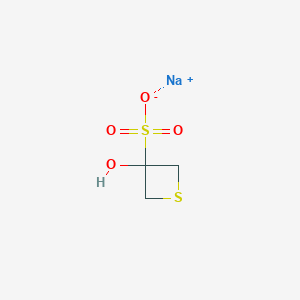
Sodium3-hydroxythietane-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-hydroxythietane-3-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S₂ It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxythietane-3-sulfonate typically involves the reaction of a suitable thietane precursor with a sulfonating agent. One common method is the sulfonation of 3-hydroxythietane using sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of sodium 3-hydroxythietane-3-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxythietane-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Scientific Research Applications
Sodium 3-hydroxythietane-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and catalysts.
Mechanism of Action
The mechanism by which sodium 3-hydroxythietane-3-sulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thietane ring’s strained structure also contributes to its unique chemical behavior, making it a versatile intermediate in various reactions.
Comparison with Similar Compounds
- Sodium 3-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethane-1-sulfonate
- Sodium 4-hydroxybutane-1-sulfonate
Comparison: Sodium 3-hydroxythietane-3-sulfonate stands out due to its thietane ring, which imparts unique reactivity compared to other sulfonates. The presence of the sulfur atom in the ring structure enhances its chemical versatility, making it suitable for a broader range of applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C3H5NaO4S2 |
|---|---|
Molecular Weight |
192.2 g/mol |
IUPAC Name |
sodium;3-hydroxythietane-3-sulfonate |
InChI |
InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
InChI Key |
GJIJKWXCRDIVLG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















